molecular formula C16H22N2O2 B153300 tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate CAS No. 387827-18-1

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate

Cat. No.: B153300
CAS No.: 387827-18-1
M. Wt: 274.36 g/mol
InChI Key: HPSJZYBXANBFJH-UHFFFAOYSA-N
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Description

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is a chemical compound that belongs to the class of dihydropyridines This compound is characterized by the presence of a tert-butyl group, an aminophenyl group, and a dihydropyridine ring

Mechanism of Action

Target of Action

Compounds with similar structures, such as 6-(3-aminophenyl)-n-(tert-butyl)-2-(trifluoromethyl)quinazolin-4-amine, have been shown to targetCyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division.

Mode of Action

The tert-butyl group, a component of the compound, is known for its unique reactivity pattern It’s plausible that the compound interacts with its targets through this group, leading to changes in the target’s function

Biochemical Pathways

The tert-butyl group, however, is known to be involved in various chemical transformations and has implications in biosynthetic and biodegradation pathways .

Pharmacokinetics

The presence of the tert-butyl group might influence these properties, given its unique reactivity pattern .

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s reactivity and interaction with its targets. The tert-butyl group, known for its unique reactivity pattern, might be particularly sensitive to these environmental factors .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate typically involves the reaction of 3-aminobenzaldehyde with tert-butyl acetoacetate and ammonium acetate under reflux conditions. The reaction proceeds through a Hantzsch dihydropyridine synthesis, which is a well-known method for the preparation of dihydropyridine derivatives. The reaction conditions generally include the use of ethanol as a solvent and heating the reaction mixture to around 80-90°C for several hours.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over the reaction parameters and improves the yield and purity of the final product. The use of automated systems and advanced purification techniques, such as crystallization and chromatography, further enhances the efficiency of the industrial production process.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The dihydropyridine ring can be oxidized to form the corresponding pyridine derivative.

    Reduction: The nitro group on the aminophenyl ring can be reduced to an amino group.

    Substitution: The tert-butyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or lithium diisopropylamide (LDA) in aprotic solvents such as tetrahydrofuran (THF).

Major Products Formed

    Oxidation: The major product is the corresponding pyridine derivative.

    Reduction: The major product is the amino-substituted dihydropyridine.

    Substitution: The major products depend on the nature of the substituent introduced in place of the tert-butyl group.

Scientific Research Applications

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, such as its role as a calcium channel blocker.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of cardiovascular diseases.

    Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Comparison with Similar Compounds

Similar Compounds

    Nifedipine: A well-known dihydropyridine calcium channel blocker used in the treatment of hypertension and angina.

    Amlodipine: Another dihydropyridine derivative with similar calcium channel blocking properties, used to treat high blood pressure and coronary artery disease.

    Nicardipine: A dihydropyridine calcium channel blocker used to manage hypertension and angina.

Uniqueness

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate is unique due to the presence of the tert-butyl group and the aminophenyl substituent, which confer distinct chemical and biological properties. These structural features may enhance its selectivity and potency as a calcium channel blocker, making it a valuable compound for further research and development.

Biological Activity

Introduction

tert-Butyl 4-(3-aminophenyl)-5,6-dihydropyridine-1(2H)-carboxylate (CAS No. 387827-18-1) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article examines its pharmacological properties, mechanisms of action, and relevant research findings.

The molecular formula of this compound is C16_{16}H22_{22}N2_2O2_2, with a molecular weight of 274.36 g/mol. The compound features a dihydropyridine core, which is known for its diverse biological activities, particularly in cardiovascular and neuropharmacological contexts.

PropertyValue
Molecular FormulaC16_{16}H22_{22}N2_2O2_2
Molecular Weight274.36 g/mol
CAS Number387827-18-1
Boiling PointNot available
LogPHigh (indicating good membrane permeability)

Antioxidant Activity

Research indicates that compounds with a dihydropyridine structure exhibit significant antioxidant properties. In various assays, including the ABTS and FRAP tests, tert-butyl derivatives have shown the ability to scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

Cholinesterase Inhibition

One of the notable activities of this compound is its inhibitory effect on cholinesterases (AChE and BChE). This activity is particularly relevant in the context of Alzheimer's disease, where cholinesterase inhibitors are used to enhance cholinergic neurotransmission.

Table 2: Cholinesterase Inhibition Data

CompoundIC50 (µM) AChEIC50 (µM) BChE
tert-butyl 4-(3-aminophenyl)...1.90 ± 0.160.084 ± 0.008
Control (Tacrine)~0.25~0.30

The compound demonstrated a mixed-type reversible inhibition mechanism against both AChE and BChE, indicating potential for therapeutic application in cognitive disorders .

Cytotoxicity Studies

Cytotoxicity assays have been conducted using various cancer cell lines to assess the compound's efficacy in inducing apoptosis. For example, treatment with this compound resulted in increased dead cell fractions when tested against HeLa cells:

Table 3: Cytotoxicity Results

Treatment Concentration (µM)Early Apoptosis (%)Late Apoptosis (%)Necrosis (%)
Control0.30.45.7
tert-butyl derivative9.56.40.8

These findings suggest that the compound may possess anticancer properties by promoting programmed cell death in malignant cells .

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Mechanism : The compound's ability to neutralize reactive oxygen species (ROS) contributes to its protective effects against oxidative damage.
  • Cholinergic Modulation : By inhibiting cholinesterases, it increases acetylcholine levels in synaptic clefts, enhancing neurotransmission.
  • Induction of Apoptosis : The compound appears to activate apoptotic pathways in cancer cells, leading to cell death.

Case Studies and Research Findings

Several studies have highlighted the potential therapeutic applications of this compound:

  • Neuroprotective Effects : In models of neurodegeneration, compounds similar to tert-butyl derivatives have shown promise in protecting neuronal cells from ROS-induced damage.
  • Cancer Research : Investigations into the cytotoxic effects on various cancer cell lines have revealed that this class of compounds can selectively induce apoptosis, making them candidates for further development as anticancer agents.

Properties

IUPAC Name

tert-butyl 4-(3-aminophenyl)-3,6-dihydro-2H-pyridine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c1-16(2,3)20-15(19)18-9-7-12(8-10-18)13-5-4-6-14(17)11-13/h4-7,11H,8-10,17H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPSJZYBXANBFJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(=CC1)C2=CC(=CC=C2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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